lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been a subject of research for many years . Various synthetic methods have been developed, providing access to a wide range of 1,2,4-triazolo[1,5-a]pyrimidines via multistep synthetic routes .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine system presents four different families of isomers . The most studied isomer is [1,2,4]triazolo[1,5-a]pyrimidine .Chemical Reactions Analysis
The chemistry and applications of [1,2,4]triazolo[1,5-a]pyrimidines have continued and even accelerated over the decades . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on the specific compound. For example, some compounds in this class have been described in the literature with various IR and NMR spectral data .Mechanism of Action
Safety and Hazards
Future Directions
The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis . Future research may focus on developing new and efficient methodologies for accessing new [1,2,4]triazolo[1,5-a]pyrimidine scaffolds, which would be very useful for the discovery of new drug candidates .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid with lithium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid", "Lithium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid in a suitable solvent.", "Add lithium hydroxide to the solution and stir the mixture at room temperature for several hours.", "Filter the resulting mixture to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the lithium(1+) salt of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid." ] } | |
CAS RN |
2648956-56-1 |
Molecular Formula |
C6H4LiN5O2 |
Molecular Weight |
185.1 |
Purity |
95 |
Origin of Product |
United States |
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